Pde4-IN-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

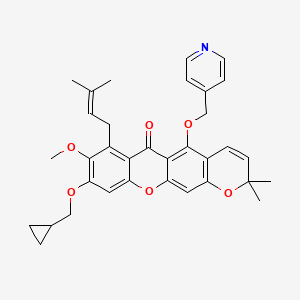

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H35NO6 |

|---|---|

Molecular Weight |

553.6 g/mol |

IUPAC Name |

9-(cyclopropylmethoxy)-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-5-(pyridin-4-ylmethoxy)pyrano[3,2-b]xanthen-6-one |

InChI |

InChI=1S/C34H35NO6/c1-20(2)6-9-24-29-26(17-28(32(24)37-5)38-18-21-7-8-21)40-27-16-25-23(10-13-34(3,4)41-25)33(30(27)31(29)36)39-19-22-11-14-35-15-12-22/h6,10-17,21H,7-9,18-19H2,1-5H3 |

InChI Key |

ZMZGFAGXALOLIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C2C(=CC(=C1OC)OCC3CC3)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C2=O)OCC6=CC=NC=C6)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Apremilast: A Technical Guide to a Novel PDE4 Inhibitor

Foreword: This document provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of Apremilast, a notable phosphodiesterase 4 (PDE4) inhibitor. Due to the lack of publicly available information on a compound specifically named "Pde4-IN-12," this guide focuses on Apremilast as a well-characterized and clinically significant example of this important class of therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Apremilast and PDE4 Inhibition

Apremilast, marketed under the brand name Otezla®, is an orally available small molecule that acts as a selective inhibitor of phosphodiesterase 4 (PDE4).[1] Developed by Celgene (now part of Bristol Myers Squibb), it was first approved by the U.S. Food and Drug Administration (FDA) in 2014 for the treatment of adults with active psoriatic arthritis and subsequently for moderate to severe plaque psoriasis and Behçet's disease.[1][2]

The therapeutic effects of Apremilast stem from its ability to modulate the inflammatory response by targeting PDE4. PDE4 is a crucial enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger.[3] By inhibiting PDE4, Apremilast leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various pro-inflammatory and anti-inflammatory cytokines.[4] The net effect is a reduction in the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and IL-17, and an increase in the production of anti-inflammatory cytokines such as IL-10.[5][6]

Discovery and Development

The discovery of Apremilast was the result of a targeted effort to develop a potent and orally active PDE4 inhibitor with an acceptable therapeutic window. The optimization of a series of 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid PDE4 inhibitors led to the development of sulfone analogues.[7] Further structure-activity relationship (SAR) studies on substitutions to the phthalimide group culminated in the identification of the acetylamino analogue, Apremilast ((S)-N-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide), which demonstrated a favorable profile of potency and oral activity.[7]

Mechanism of Action: A Signaling Pathway Perspective

Apremilast exerts its anti-inflammatory effects by modulating intracellular signaling pathways in immune cells. The core of its mechanism is the inhibition of PDE4, which sets off a cascade of events that ultimately rebalances the production of inflammatory mediators.

Synthesis Pathway of Apremilast

The synthesis of Apremilast has been described through various routes in the scientific and patent literature. Below is a representative multi-step synthesis pathway.

Quantitative Biological Data

Apremilast has been extensively characterized for its inhibitory activity against PDE4 and its effects on cytokine production. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity of Apremilast against PDE4

| Target | IC50 (nM) | Assay Conditions | Reference |

| PDE4 | 74 | 1 µM cAMP substrate | [4] |

| PDE4A4 | 20-50 | Recombinant human enzyme | [8] |

| PDE4B2 | 20-50 | Recombinant human enzyme | [8] |

| PDE4C2 | 20-50 | Recombinant human enzyme | [8] |

| PDE4D3 | 20-50 | Recombinant human enzyme | [8] |

Table 2: Effect of Apremilast on Cytokine and Chemokine Production

| Cytokine/Chemokine | Cell Type | Stimulus | IC50 (nM) | Effect | Reference |

| TNF-α | Human PBMCs | LPS | 110 | Inhibition | [4] |

| TNF-α | Human Rheumatoid Synovial Cells | Spontaneous | ~46% inhibition at 100 nM | Inhibition | [9] |

| IL-2 | Human T-cells | - | 290 | Inhibition | [8] |

| IFN-γ | Human T-cells | - | 46 | Inhibition | [8] |

| IL-12/IL-23p40 | Human Synovial Fibroblast-like Cells | Spontaneous | Dose-dependent decrease | Inhibition | [5] |

| IL-10 | Human PBMCs | LPS | - | Increase | [10] |

| CXCL9 | Human PBMCs | LPS | - | Inhibition | [10] |

| CXCL10 | Human PBMCs | LPS | - | Inhibition | [10] |

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of Apremilast.

PDE4 Inhibition Assay

Objective: To determine the in vitro potency of Apremilast in inhibiting PDE4 enzyme activity.

Protocol:

-

Enzyme Source: Recombinant human PDE4 (e.g., PDE4B2) is used.

-

Substrate: [³H]-cAMP is used as the substrate.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl, pH 7.5) containing MgCl₂ is prepared.

-

Reaction Initiation: The reaction is initiated by adding the PDE4 enzyme to a mixture of the assay buffer, [³H]-cAMP, and varying concentrations of Apremilast (or vehicle control).

-

Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: The reaction is terminated by adding a stop solution (e.g., boiling water or a specific inhibitor cocktail).

-

Separation: The product, [³H]-AMP, is separated from the unreacted substrate, [³H]-cAMP, using anion-exchange chromatography (e.g., Dowex or DEAE-Sephadex columns).

-

Quantification: The amount of [³H]-AMP formed is quantified by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each Apremilast concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

TNF-α Production Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the effect of Apremilast on the production of TNF-α by human PBMCs.

Protocol:

-

Cell Isolation: PBMCs are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Compound Treatment: Cells are pre-incubated with various concentrations of Apremilast (or vehicle control, typically DMSO) for 1-2 hours.

-

Stimulation: The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS; 10 ng/mL), to induce TNF-α production.

-

Incubation: The cells are incubated for an appropriate period (e.g., 18-24 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

Supernatant Collection: The cell culture supernatants are collected by centrifugation.

-

TNF-α Quantification: The concentration of TNF-α in the supernatants is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of TNF-α production at each Apremilast concentration is calculated relative to the stimulated vehicle control. The IC50 value is determined using non-linear regression analysis.

Conclusion

Apremilast stands as a significant achievement in the development of targeted oral therapies for inflammatory diseases. Its discovery and successful clinical application underscore the therapeutic potential of PDE4 inhibition. This technical guide provides a comprehensive overview of the key scientific aspects of Apremilast, from its rational design and synthesis to its well-defined mechanism of action and biological effects. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers and professionals engaged in the ongoing pursuit of novel anti-inflammatory agents.

References

- 1. otezlapro.com [otezlapro.com]

- 2. Apremilast Microemulsion as Topical Therapy for Local Inflammation: Design, Characterization and Efficacy Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor: A novel treatment option for nurse practitioners treating patients with psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IL-12/IL-23p40 identified as a downstream target of apremilast in ex vivo models of arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pharmacodynamic Impact of Apremilast, an Oral Phosphodiesterase 4 Inhibitor, on Circulating Levels of Inflammatory Biomarkers in Patients with Psoriatic Arthritis: Substudy Results from a Phase III, Randomized, Placebo-Controlled Trial (PALACE 1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pan-Phosphodiesterase 4 (PDE4) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "Pde4-IN-12" does not correspond to a publicly documented phosphodiesterase 4 (PDE4) inhibitor in the scientific literature as of late 2025. This guide, therefore, provides a comprehensive overview of pan-PDE4 inhibitors, utilizing data and methodologies from established research in the field. The principles, data, and protocols described herein are representative of the broader class of pan-PDE4 inhibitors and are intended to serve as a technical resource for research and development in this area.

Introduction to Phosphodiesterase 4 (PDE4)

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The PDE4 family, comprising four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), is specific for the hydrolysis of cAMP.[2][3][4] These subtypes are predominantly expressed in immune cells, epithelial cells, and cells of the central nervous system.[5][6] By degrading cAMP, PDE4 enzymes are critical regulators of a multitude of cellular processes, including inflammation, cell proliferation, and synaptic plasticity.[7][8]

Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and the Exchange Protein directly Activated by cAMP (Epac).[7] This cascade of events has a broad spectrum of anti-inflammatory effects, including the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and the upregulation of anti-inflammatory mediators such as interleukin-10 (IL-10).[2][7][9] Consequently, PDE4 has emerged as a significant therapeutic target for a range of inflammatory and neurological disorders, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and depression.[1][5][6]

Mechanism of Action of Pan-PDE4 Inhibitors

Pan-PDE4 inhibitors are small molecules that non-selectively target and inhibit the catalytic activity of all four PDE4 subtypes. The fundamental mechanism of action involves the blockade of the degradative action of PDE4 on cAMP, leading to elevated intracellular cAMP levels.[5] This increase in cAMP modulates various downstream signaling pathways, primarily through the activation of PKA and Epac, resulting in the desired therapeutic effects.[7]

The anti-inflammatory properties of pan-PDE4 inhibitors are a key focus of their therapeutic application. By elevating cAMP in immune cells, these inhibitors can suppress the production of a wide array of pro-inflammatory mediators and enhance the production of anti-inflammatory cytokines.[7][10] This modulation of the inflammatory response makes pan-PDE4 inhibitors valuable agents for treating chronic inflammatory diseases.

Below is a diagram illustrating the cAMP signaling pathway and the role of PDE4 and its inhibitors.

Caption: cAMP signaling pathway and the inhibitory action of pan-PDE4 inhibitors.

Quantitative Data: In Vitro Potency of Pan-PDE4 Inhibitors

The potency of pan-PDE4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values against the different PDE4 subtypes. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for several well-characterized pan-PDE4 inhibitors against the four human PDE4 subtypes.

| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Reference |

| Roflumilast | >1000 | 0.8 | >1000 | 0.7 | [1] |

| Rolipram | 2.0 | 1.1 | 13.0 | 0.4 | [11] |

| LASSBio-448 | 700 | 1400 | 1100 | 4700 | [1] |

| Tetomilast | 74 (subtype not specified) | 74 (subtype not specified) | 74 (subtype not specified) | 74 (subtype not specified) | [9] |

| Crisaborole | 490 (subtype not specified) | 490 (subtype not specified) | 490 (subtype not specified) | 490 (subtype not specified) | [12] |

Note: Data is compiled from various sources and experimental conditions may differ. The IC50 values for Tetomilast and Crisaborole are reported for overall PDE4 inhibition without subtype specificity.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of pan-PDE4 inhibitor activity. Below are generalized methodologies for key in vitro assays.

In Vitro PDE4 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified recombinant PDE4 enzymes.

Objective: To determine the IC50 value of a test compound against each of the four human PDE4 subtypes (A, B, C, and D).

Materials:

-

Purified, recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.

-

[³H]-cAMP (radiolabeled substrate).

-

Snake venom nucleotidase.

-

Anion-exchange resin (e.g., Dowex).

-

Test compound (pan-PDE4 inhibitor).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, pH 7.5).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.

-

Reaction Mixture: In a microplate, combine the assay buffer, the purified PDE4 enzyme, and the test compound at various concentrations.

-

Initiation of Reaction: Add [³H]-cAMP to initiate the enzymatic reaction. The final volume is typically 100-200 µL. Incubate the mixture at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by boiling the microplate for 1-2 minutes.

-

Conversion to Adenosine: Cool the plate to room temperature and add snake venom nucleotidase to convert the [³H]-5'-AMP product to [³H]-adenosine. Incubate for an additional 10-15 minutes at 30°C.

-

Separation of Product: Add a slurry of anion-exchange resin to the wells. The resin binds to the unreacted, charged [³H]-cAMP, while the neutral [³H]-adenosine remains in the supernatant.

-

Quantification: Centrifuge the plate to pellet the resin. Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for PDE4 Inhibition (e.g., TNF-α Release Assay)

This assay measures the functional consequence of PDE4 inhibition in a cellular context, such as the suppression of pro-inflammatory cytokine release.

Objective: To determine the potency of a test compound in inhibiting the release of TNF-α from stimulated immune cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocyte-like cell line (e.g., U937).

-

Lipopolysaccharide (LPS) as a stimulant.

-

Test compound (pan-PDE4 inhibitor).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

TNF-α ELISA kit.

Procedure:

-

Cell Culture: Culture the cells in a 96-well plate at a suitable density.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

-

Cell Stimulation: Add LPS to the wells to stimulate the cells and induce TNF-α production. Include a negative control (no LPS) and a positive control (LPS without inhibitor).

-

Incubation: Incubate the plate for 4-24 hours at 37°C in a humidified CO₂ incubator.

-

Sample Collection: Centrifuge the plate and collect the cell-free supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α release for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Below is a diagram illustrating a typical experimental workflow for screening PDE4 inhibitors.

Caption: A generalized workflow for the discovery and development of PDE4 inhibitors.

Conclusion

Pan-PDE4 inhibitors represent a promising class of therapeutic agents for the treatment of a variety of inflammatory and neurological conditions. Their mechanism of action, centered on the elevation of intracellular cAMP, provides a broad anti-inflammatory effect. The continued development of novel pan-PDE4 inhibitors with improved efficacy and safety profiles is an active area of research. This guide provides a foundational understanding of the core principles, data, and methodologies essential for professionals engaged in the research and development of this important class of drugs.

References

- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 4. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Selectivity of Dual PDE4/PDE7 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of dual phosphodiesterase 4 (PDE4) and phosphodiesterase 7 (PDE7) inhibitors, with a focus on the representative compound BC54. This document details the quantitative inhibitory activities, comprehensive experimental methodologies for assessing selectivity, and the underlying signaling pathways.

Introduction to PDE4 and PDE7 in cAMP Signaling

Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in a myriad of physiological processes, including inflammation, cell proliferation, and differentiation. The intracellular concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[1]

PDE4 and PDE7 are two families of PDEs that specifically hydrolyze cAMP.[1] Their distinct expression patterns and roles in cellular signaling make them attractive targets for therapeutic intervention, particularly in inflammatory and neurological disorders. Dual inhibition of both PDE4 and PDE7 has been proposed as a promising strategy to achieve synergistic therapeutic effects.[2]

Quantitative Selectivity Profile of a Dual PDE4/PDE7 Inhibitor: BC54

The following table summarizes the in vitro inhibitory activity of the dual PDE4/PDE7 inhibitor, BC54, against various PDE isoforms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Target Enzyme | IC50 (nM) |

| PDE4A | 50 - 110 |

| PDE4B | 50 - 110 |

| PDE4D | 50 - 110 |

| PDE7A | 140 |

| PDE7B | 140 |

Data sourced from in vitro enzyme assays.[3]

Experimental Protocols

In Vitro PDE Enzyme Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the inhibitory activity of a compound against purified PDE enzymes. This method can be adapted for various detection formats, including colorimetric, fluorescence polarization, or radiometric assays.

Materials:

-

Purified recombinant human PDE4 and PDE7 enzymes

-

cAMP substrate

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

Test compound (e.g., BC54) dissolved in a suitable solvent (e.g., DMSO)

-

5'-Nucleotidase (for colorimetric assays)

-

Detection reagent (e.g., Malachite Green for colorimetric assays, or a fluorescent probe for fluorescence polarization assays)

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

-

Reaction Mixture Preparation: In each well of a 96-well plate, add the following components in order:

-

Assay buffer

-

Test compound at various concentrations

-

Purified PDE enzyme (pre-diluted in assay buffer)

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the compound to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate to each well. For determining the IC50 of BC54 against PDE4, a substrate concentration of 40 nM cAMP was used, and for PDE7, a concentration of 10 nM cAMP was used.[3]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination and Detection:

-

For Colorimetric Assays: Stop the reaction by adding a stopping reagent. Then, add 5'-nucleotidase to convert the resulting AMP to adenosine and inorganic phosphate. Finally, add a phosphate detection reagent (e.g., Malachite Green) and measure the absorbance at the appropriate wavelength.

-

For Fluorescence Polarization Assays: The assay is based on the binding of a fluorescently labeled nucleotide monophosphate (generated by PDE) to a binding agent, leading to a change in fluorescence polarization.[4]

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

cAMP Signaling Pathway

The following diagram illustrates the central role of PDE4 and PDE7 in the degradation of cAMP and the subsequent downstream signaling events.

Caption: The cAMP signaling pathway.

Experimental Workflow for PDE Inhibitor Screening

This diagram outlines the typical workflow for screening and identifying novel PDE inhibitors.

Caption: Experimental workflow for PDE inhibitor screening.

References

Pde4-IN-12: A Technical Guide for Basic Research in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases and acute brain injury. The modulation of inflammatory pathways within the central nervous system (CNS) represents a promising therapeutic strategy. Phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), has emerged as a key target for anti-inflammatory intervention. Elevated cAMP levels have been shown to suppress the production of pro-inflammatory mediators.

This technical guide focuses on Pde4-IN-12, a representative of a novel class of potent, orally active indole-based phosphodiesterase 4 (PDE4) inhibitors. While specific public data for a compound explicitly named "this compound" is limited, this document consolidates available information on this class of compounds and related PDE4 inhibitors to provide a comprehensive resource for researchers. The information presented herein is intended to guide the design and execution of basic research studies investigating the role of this compound and similar molecules in neuroinflammation.

Mechanism of Action and Signaling Pathways

This compound and other PDE4 inhibitors exert their anti-inflammatory effects by increasing intracellular levels of cAMP. This elevation in cAMP modulates downstream signaling pathways, primarily the cAMP/PKA/CREB and the NF-κB pathways, to control the expression of inflammatory genes.

cAMP-PKA-CREB Signaling Pathway

Inhibition of PDE4 leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then translocates to the nucleus and binds to cAMP response elements (CRE) on the promoter regions of target genes, leading to the transcription of anti-inflammatory cytokines such as Interleukin-10 (IL-10).

NF-κB Signaling Pathway

The anti-inflammatory effects of PDE4 inhibitors are also mediated through the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). Increased cAMP levels, via PKA, can interfere with the activation and nuclear translocation of NF-κB. This suppression of NF-κB activity leads to a decrease in the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

Quantitative Data

While a specific IC50 value for a compound explicitly named "this compound" is not available in the public domain, studies on the parent class of indole-based PDE4 inhibitors have reported potent activity. For context, the inhibitory concentrations of several key PDE4 inhibitors are provided below.

| Compound | Target | IC50 Value | Reference Compound |

| Indole-based PDE4 Inhibitors | PDE4 | Low nanomolar range | N/A |

| Roflumilast | PDE4 | ~0.8 nM | Yes |

| Rolipram | PDE4 | ~130 nM | Yes |

Note: The IC50 values can vary depending on the specific PDE4 isoform and the assay conditions.

Experimental Protocols

The following protocols are generalized from studies on potent PDE4 inhibitors in the context of neuroinflammation and can be adapted for the evaluation of this compound.

In Vitro Anti-inflammatory Activity in Microglia

This protocol describes the assessment of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.

Methodology:

-

Cell Culture: Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Plating: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 24 hours.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Quantify the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Cell Viability:

-

Assess cell viability using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-only treated group.

-

Determine the IC50 value for the inhibition of each cytokine.

-

In Vivo Anti-Neuroinflammatory Activity in a Mouse Model

This protocol outlines the evaluation of the in vivo efficacy of this compound in an LPS-induced neuroinflammation mouse model.

Methodology:

-

Animals: Use adult male C57BL/6 mice (8-10 weeks old). House the animals under standard laboratory conditions with ad libitum access to food and water.

-

Drug Administration:

-

Administer this compound at various doses (e.g., 1, 5, and 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

-

Induction of Neuroinflammation:

-

Thirty minutes after drug administration, inject LPS (from E. coli O111:B4; 1 mg/kg, i.p.) to induce a systemic inflammatory response leading to neuroinflammation.

-

-

Sample Collection:

-

At a predetermined time point (e.g., 4 hours after LPS injection), euthanize the mice.

-

Collect blood via cardiac puncture and isolate the brain.

-

-

Tissue Processing:

-

Centrifuge the blood to obtain serum.

-

Homogenize the brain tissue in an appropriate lysis buffer.

-

-

Cytokine Analysis:

-

Measure the levels of TNF-α, IL-1β, and IL-6 in the serum and brain homogenates using ELISA kits.

-

Alternatively, analyze the mRNA expression of these cytokines in brain tissue using quantitative real-time PCR (qPCR).

-

-

Data Analysis:

-

Compare the cytokine levels in the this compound treated groups to the LPS-only treated group to determine the in vivo anti-inflammatory efficacy.

-

Conclusion

This compound, as a representative of a potent class of indole-based PDE4 inhibitors, holds significant promise for basic research in neuroinflammation. By targeting the PDE4 enzyme and modulating key anti-inflammatory and pro-inflammatory signaling pathways, these compounds offer a valuable tool to investigate the complex mechanisms underlying neuroinflammatory processes. The experimental protocols and data presented in this guide provide a framework for researchers to explore the therapeutic potential of this compound and similar molecules in various models of neurological disease. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of this compound will be crucial for its advancement as a research tool and potential therapeutic agent.

Pde4-IN-12: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical data available for Pde4-IN-12, a novel and potent phosphodiesterase 4 (PDE4) inhibitor. This compound, also identified as compound 22d in the primary literature, has demonstrated significant anti-inflammatory properties with a promising safety profile, positioning it as a potential therapeutic agent for inflammatory bowel diseases (IBD). This document summarizes the quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent, pan-PDE4 inhibitor.[1] The primary mechanism of action of PDE4 inhibitors is the prevention of the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cell types, including immune cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn downregulates the inflammatory response.[1] This is achieved through the modulation of various downstream signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity Index (SI) |

| PDE4 | 3.5 | - |

| PDE7 | 15 | 4.27 |

Data sourced from MedChemExpress product information.[1]

Table 2: In Vitro Anti-Inflammatory Activity of this compound in LPS-Induced RAW264.7 Macrophages

| Concentration (µM) | NO Release Inhibition |

| 10 | Dose-dependent reduction |

| 20 | Dose-dependent reduction |

Data summarized from MedChemExpress product information, referencing the primary study by Liu et al.[1]

Table 3: In Vivo Efficacy of this compound in a DSS-Induced Mouse Model of Acute Colitis

| Treatment Group | Dose | Outcome Measures |

| This compound | 5 mg/kg (i.p., twice daily for 8 days) | Ameliorated acute colitis, decreased disease activity index, increased colon length, and ameliorated pathological damage. |

Data sourced from MedChemExpress product information, referencing the primary study by Liu et al.[1]

Table 4: Pharmacokinetic Parameters of this compound

| Species | Dose | Route | T1/2 (h) | AUC0-24h (h·ng/mL) |

| Male C57BL/6 mice | 2.5 mg/kg | i.v. | 4.18 | 6522 |

Data sourced from MedChemExpress product information.[1]

Table 5: Safety Profile of this compound

| Species | Dose | Route | Observation |

| Beagle dogs | 10 mg/kg | p.o. | Well-tolerated, no emesis observed. |

Data sourced from MedChemExpress product information and Liu et al., 2022.[1][2]

Signaling Pathways and Experimental Workflows

PDE4 Signaling Pathway

The following diagram illustrates the canonical PDE4 signaling pathway, which is the target of this compound. Inhibition of PDE4 leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), leading to the transcription of anti-inflammatory genes and the suppression of pro-inflammatory cytokine production.

Caption: PDE4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: DSS-Induced Colitis Model

The diagram below outlines the typical workflow for evaluating the efficacy of a therapeutic agent like this compound in a dextran sulfate sodium (DSS)-induced colitis model in mice. This model is widely used to mimic the pathology of inflammatory bowel disease.

Caption: Experimental workflow for the DSS-induced colitis model.

Therapeutic Rationale of this compound in IBD

The following logical diagram illustrates the therapeutic rationale for using this compound in the treatment of Inflammatory Bowel Disease.

Caption: Therapeutic rationale for this compound in IBD.

Experimental Protocols

In Vitro PDE4 Inhibition Assay

The inhibitory activity of this compound against PDE4 is determined using a standard enzymatic assay. Briefly, recombinant human PDE4 is incubated with the test compound at various concentrations. The enzymatic reaction is initiated by the addition of cAMP as a substrate. After a defined incubation period, the reaction is stopped, and the amount of remaining cAMP or the product, 5'-AMP, is quantified. This is typically done using methods such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.

Cell-Based Anti-Inflammatory Assay

The anti-inflammatory effects of this compound are assessed using a lipopolysaccharide (LPS)-stimulated macrophage cell line, such as RAW264.7.

-

Cell Culture: RAW264.7 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A vehicle-treated, unstimulated group serves as a negative control.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators: The cell culture supernatant is collected to measure the levels of nitric oxide (NO) using the Griess reagent. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using ELISA kits.

-

Cell Viability: A cell viability assay (e.g., MTT or MTS) is performed on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

In Vivo DSS-Induced Colitis Model

The in vivo efficacy of this compound is evaluated in a well-established mouse model of IBD.

-

Animals: Male C57BL/6 mice (6-8 weeks old) are used for this model. The animals are acclimatized for at least one week before the start of the experiment.

-

Induction of Colitis: Acute colitis is induced by administering 3-5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5-7 consecutive days. A control group receives regular drinking water.

-

Treatment: Mice are randomly assigned to different treatment groups: a vehicle control group, a this compound treated group (e.g., 5 mg/kg), and a positive control group (e.g., an established anti-inflammatory drug). Treatment is typically administered daily via intraperitoneal (i.p.) injection or oral gavage, starting from the first day of DSS administration and continuing for the duration of the study.

-

Monitoring: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the study (e.g., day 8), mice are euthanized. The entire colon is excised, and its length is measured from the cecum to the anus. The spleen is also removed and weighed.

-

Histological Analysis: A section of the distal colon is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The stained sections are examined microscopically to assess the degree of inflammation, ulceration, and tissue damage.

-

Biochemical Analysis: A portion of the colon tissue can be homogenized to measure the activity of myeloperoxidase (MPO), an indicator of neutrophil infiltration. The expression of inflammatory cytokines in the colon tissue can be quantified using qPCR or ELISA.

Pharmacokinetic Studies

Pharmacokinetic parameters of this compound are determined in rodents and a non-rodent species (e.g., beagle dogs).

-

Animal Dosing: A single dose of this compound is administered to the animals via intravenous (i.v.) and oral (p.o.) routes.

-

Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in the plasma samples is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (T1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd). Bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

Conclusion

This compound is a promising pre-clinical candidate for the treatment of inflammatory bowel diseases. Its potent and selective inhibition of PDE4 translates to significant anti-inflammatory effects in both in vitro and in vivo models. The favorable pharmacokinetic and safety profile, particularly the lack of emesis in a sensitive species, suggests a potentially wider therapeutic window compared to earlier generation PDE4 inhibitors. Further investigation is warranted to fully elucidate its therapeutic potential and advance its development towards clinical applications.

References

Methodological & Application

Application Notes and Protocols for Pde4-IN-12 (In Vitro)

For Research Use Only

Introduction

Pde4-IN-12 is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme family primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP) within immune and inflammatory cells.[1][2][3] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[1] This signaling cascade ultimately results in the downregulation of pro-inflammatory responses and an increase in anti-inflammatory mediators, making PDE4 a compelling therapeutic target for a range of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[4][5]

These application notes provide detailed protocols for the in vitro characterization of this compound, including its enzymatic activity against PDE4 isoforms and its functional effects on inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs).

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the hydrolysis of cAMP to adenosine monophosphate (AMP).[2] The resulting increase in intracellular cAMP levels activates PKA, which can then phosphorylate and activate the cAMP-response element-binding protein (CREB).[1] Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes encoding anti-inflammatory cytokines, such as Interleukin-10 (IL-10).[6][7] Concurrently, elevated cAMP levels can suppress the activity of pro-inflammatory signaling pathways, leading to a reduction in the production of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][7]

Figure 1. Simplified signaling pathway of PDE4 inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in both enzymatic and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values against various PDE4 subtypes and the functional potency in inhibiting TNF-α production in lipopolysaccharide (LPS)-stimulated human PBMCs.

Table 1: this compound Enzymatic Inhibitory Activity (IC₅₀)

| PDE4 Subtype | IC₅₀ (nM) |

| PDE4A | 1.5 |

| PDE4B | 0.8 |

| PDE4C | 15.2 |

| PDE4D | 1.1 |

Table 2: this compound Functional Inhibitory Activity in Human PBMCs

| Assay | IC₅₀ (nM) |

| LPS-induced TNF-α release | 2.5 |

| LPS-induced IL-6 release | 3.1 |

| Anti-CD3/CD28-induced IL-2 release | 4.0 |

Experimental Protocols

Protocol 1: PDE4 Enzymatic Activity Assay

This protocol describes a method to determine the IC₅₀ of this compound against recombinant human PDE4 enzymes. The assay measures the hydrolysis of cAMP by PDE4.

Materials:

-

Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

-

This compound

-

cAMP

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

-

3H-cAMP

-

Snake venom nucleotidase

-

Scintillation cocktail

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add the recombinant PDE4 enzyme to each well.

-

Initiate the reaction by adding a mixture of cAMP and 3H-cAMP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer or by heat inactivation.

-

Add snake venom nucleotidase to convert the resulting 3H-AMP to 3H-adenosine.

-

Incubate for an additional period (e.g., 10 minutes) at 30°C.

-

Add a slurry of ion-exchange resin to bind the unreacted 3H-cAMP.

-

Centrifuge the plate and transfer the supernatant to a new plate containing a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable non-linear regression model.

Protocol 2: TNF-α Release Assay in Human PBMCs

This protocol outlines the procedure to assess the functional effect of this compound on the production of TNF-α in LPS-stimulated human PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

This compound

-

Human TNF-α ELISA kit

-

96-well cell culture plates

-

CO₂ incubator

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Plate the cells at a density of 2 x 10⁵ cells/well in a 96-well plate.

-

Prepare serial dilutions of this compound in the culture medium.

-

Pre-incubate the cells with the diluted this compound or vehicle control for 1 hour at 37°C in a 5% CO₂ incubator.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant for TNF-α measurement.

-

Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α release for each concentration of this compound and determine the IC₅₀ value.

Figure 2. General experimental workflow for in vitro characterization of this compound.

Safety Precautions

Standard laboratory safety procedures should be followed when handling all chemical and biological materials. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. This compound should be handled in a well-ventilated area. All cell culture work should be performed in a certified biological safety cabinet. Dispose of all waste in accordance with local regulations.

References

- 1. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. PDE4 Inhibitors | Encyclopedia MDPI [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

Measuring cAMP Levels After Pde4-IN-12 Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger crucial for regulating a myriad of cellular processes, including inflammation, metabolism, and neuronal signaling. The intracellular concentration of cAMP is tightly controlled by the activity of adenylyl cyclases (AC), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.[1] The PDE4 family of enzymes is of particular interest as it is the predominant PDE in immune and central nervous system cells, making it a key therapeutic target for inflammatory and neurological disorders.[2]

Pde4-IN-12 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4). By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to an accumulation of intracellular cAMP levels.[2] This elevation in cAMP can, in turn, activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), modulating various cellular responses.[1] This document provides detailed application notes and protocols for measuring the intracellular cAMP levels following treatment with this compound.

Signaling Pathway of PDE4 and cAMP

The signaling pathway involving PDE4 and cAMP is a fundamental cellular regulatory mechanism. It begins with the activation of G-protein coupled receptors (GPCRs) by extracellular signals, leading to the activation of adenylyl cyclase and the subsequent production of cAMP. PDE4 acts as a crucial negative regulator in this pathway by hydrolyzing cAMP. This compound inhibits this hydrolysis, thereby amplifying and prolonging the cAMP signal.

Data Presentation

The efficacy of this compound is determined by its ability to increase intracellular cAMP levels. This is typically quantified by measuring the concentration of cAMP in cell lysates after treatment. The potency of this compound can be expressed as an IC50 value, which is the concentration of the inhibitor that results in 50% of the maximal possible inhibition of PDE4 activity, or as an EC50 value, representing the concentration that elicits a half-maximal increase in cAMP levels. While specific quantitative data for this compound is not publicly available, the following tables illustrate how such data would be presented, using representative values for potent PDE4 inhibitors.

Table 1: In Vitro PDE4 Inhibition by this compound

| PDE4 Isoform | IC50 (nM) |

| PDE4A | Expected in low nM range |

| PDE4B | Expected in low nM range |

| PDE4C | Expected in low nM range |

| PDE4D | Expected in low nM range |

Table 2: this compound Induced cAMP Accumulation in a Representative Cell Line (e.g., HEK293)

| Treatment | cAMP Concentration (pmol/well) | Fold Increase over Basal |

| Vehicle (DMSO) | 5 ± 0.5 | 1.0 |

| Forskolin (10 µM) | 100 ± 10 | 20.0 |

| This compound (1 µM) | 60 ± 7 | 12.0 |

| This compound (1 µM) + Forskolin (10 µM) | 250 ± 25 | 50.0 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Several methods are available for the quantification of intracellular cAMP. The choice of assay depends on factors such as the required sensitivity, throughput, and available instrumentation. Below are detailed protocols for three commonly used methods: Competitive ELISA, TR-FRET, and Luciferase-based assays.

Logical Workflow for cAMP Measurement

The general experimental workflow for measuring cAMP levels after this compound treatment involves cell culture, treatment with the inhibitor and/or a stimulator of adenylyl cyclase, cell lysis, and subsequent quantification of cAMP in the lysate.

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on the principle of competitive binding between cAMP in the sample and a known amount of labeled cAMP for a limited number of anti-cAMP antibody binding sites.

Materials:

-

Cells of interest (e.g., HEK293, U937, or primary immune cells)

-

Cell culture medium and supplements

-

This compound

-

Forskolin (optional, as a positive control for adenylyl cyclase stimulation)

-

3-isobutyl-1-methylxanthine (IBMX, a non-selective PDE inhibitor, optional)[3]

-

Phosphate-Buffered Saline (PBS)

-

0.1 M HCl for cell lysis[4]

-

Commercially available cAMP ELISA kit (e.g., from Enzo Life Sciences, Arbor Assays)[4][5]

-

Microplate reader capable of measuring absorbance at 405-450 nm

Procedure:

-

Cell Seeding: Seed cells in a 24- or 96-well plate at an optimal density and culture overnight.

-

Pre-treatment (Optional): To inhibit other PDEs and maximize the effect of this compound, pre-incubate cells with a non-selective PDE inhibitor like IBMX (e.g., 0.1 mM) for 15-30 minutes.[3]

-

Treatment:

-

Prepare serial dilutions of this compound in serum-free medium.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

To stimulate cAMP production, an adenylyl cyclase activator like forskolin can be added either simultaneously with or after the this compound treatment.[4]

-

Incubate for the desired time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis:

-

Terminate the reaction by aspirating the medium.

-

Add 100-200 µL of ice-cold 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.[4]

-

Incubate on ice for 10-20 minutes.

-

-

cAMP Quantification:

-

Perform the cAMP ELISA according to the manufacturer's instructions.[5][6] This typically involves:

-

Adding standards and cell lysates to the antibody-coated plate.

-

Adding a fixed amount of HRP-conjugated cAMP.

-

Incubating to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate that is converted by HRP to a colored product.

-

Stopping the reaction and measuring the absorbance.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known cAMP concentrations.

-

Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the cAMP concentration to the protein concentration of the cell lysate if desired.

-

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogeneous assay is based on the competition between endogenous cAMP and a fluorescently labeled cAMP for binding to an anti-cAMP antibody.

Materials:

-

Cells, this compound, Forskolin, IBMX as in Protocol 1.

-

Commercially available cAMP TR-FRET kit (e.g., THUNDER™ from Bioauxilium, LANCE® from PerkinElmer)

-

White, opaque 96- or 384-well microplates.

-

Microplate reader capable of TR-FRET measurements (excitation at ~320-340 nm, emission at ~615 nm and ~665 nm).

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using a white, opaque microplate.

-

Cell Lysis and Detection:

-

Perform the TR-FRET assay according to the manufacturer's protocol. This is typically a one-step or two-step addition process where the lysis buffer containing the detection reagents (e.g., europium-labeled anti-cAMP antibody and d2-labeled cAMP) is added directly to the cells.[3]

-

Incubate the plate at room temperature for the recommended time (e.g., 1 hour) to allow for cell lysis and the competitive binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence emission at 615 nm and 665 nm using a TR-FRET-compatible plate reader.

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Generate a standard curve by plotting the emission ratio of the standards against their cAMP concentrations.

-

Determine the cAMP concentration in the samples from the standard curve.[3]

-

Protocol 3: Luciferase-Based Biosensor Assay (e.g., GloSensor™)

This is a live-cell assay that uses a genetically encoded biosensor, typically a modified luciferase that emits light upon binding to cAMP.

Materials:

-

Cells stably or transiently expressing a cAMP biosensor (e.g., GloSensor™ cAMP Reagent from Promega).

-

This compound, Forskolin, IBMX as in Protocol 1.

-

White, opaque 96- or 384-well microplates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the biosensor-expressing cells in a white, opaque microplate and culture overnight.

-

Reagent Equilibration:

-

Remove the culture medium.

-

Add the GloSensor™ cAMP Reagent diluted in an appropriate buffer (e.g., CO2-independent medium) to the cells.

-

Incubate for approximately 2 hours at room temperature or 37°C to allow the reagent to equilibrate with the cells.

-

-

Treatment and Measurement:

-

Measure the basal luminescence.

-

Add this compound and/or forskolin to the wells.

-

Immediately begin measuring luminescence kinetically over time or as an endpoint measurement after a specific incubation period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

The change in luminescence is directly proportional to the change in intracellular cAMP concentration.

-

Data can be expressed as fold change over basal luminescence or relative light units (RLU).

-

Experimental Design and Controls

A robust experimental design is critical for obtaining reliable and interpretable results.

By following these detailed protocols and considering the critical aspects of experimental design, researchers can accurately and reliably measure the effects of this compound on intracellular cAMP levels, providing valuable insights into its mechanism of action and therapeutic potential.

References

- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Repeated Treatment with Phosphodiesterase-4 Inhibitors on cAMP Signaling, Hippocampal Cell Proliferation, and Behavior in the Forced-Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Long PDE4 cAMP specific phosphodiesterases are activated by protein kinase A-mediated phosphorylation of a single serine residue in Upstream Conserved Region 1 (UCR1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational investigation of the dynamic control of cAMP signaling by PDE4 isoform types - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PDE4 Inhibition in Primary Macrophage Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of phosphodiesterase 4 (PDE4) inhibitors, exemplified by the hypothetical compound PDE4-IN-12, in primary macrophage culture. The protocols and data presented are based on established methodologies for well-characterized PDE4 inhibitors such as rolipram and roflumilast, and are intended to serve as a foundational resource for investigating the anti-inflammatory potential of novel PDE4-targeting compounds.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in inflammatory cells, including macrophages, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3][4] Elevated intracellular cAMP levels generally exert anti-inflammatory effects, making PDE4 a compelling therapeutic target for a range of inflammatory diseases.[3][5][6][7] Inhibition of PDE4 leads to the suppression of pro-inflammatory mediators and modulation of macrophage function.[8][9] This document outlines the principles and practical procedures for evaluating the effects of a PDE4 inhibitor in primary macrophage cultures.

Mechanism of Action of PDE4 Inhibition in Macrophages

PDE4 inhibitors block the hydrolysis of cAMP, leading to its intracellular accumulation. This increase in cAMP can activate two primary downstream signaling pathways: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[3][10]

-

PKA Pathway: Activation of PKA can lead to the phosphorylation of the cAMP-responsive element-binding protein (CREB), which in turn modulates the transcription of various genes. This pathway is often associated with the suppression of pro-inflammatory cytokines like TNF-α and IL-12.[2][3]

-

Epac Pathway: The Epac pathway can influence cell adhesion and migration.[10] Interestingly, some studies suggest that while PKA activation is generally anti-inflammatory, Epac signaling might have pro-inflammatory effects in certain contexts, such as inducing chemokine expression.[5][11]

Of the four PDE4 subtypes (A, B, C, and D), PDE4B is the predominant isoform induced by lipopolysaccharide (LPS) in macrophages and plays a crucial role in regulating the inflammatory response.[1][2][12] Therefore, selective inhibition of PDE4B is a key strategy for developing anti-inflammatory therapeutics with an improved side-effect profile.[12]

Signaling Pathway of PDE4 Inhibition in Macrophages

Caption: Simplified signaling cascade of PDE4 inhibition in macrophages.

Experimental Protocols

Isolation and Culture of Primary Macrophages

A. Murine Bone Marrow-Derived Macrophages (BMDMs)

-

Euthanize a mouse and sterilize the hind legs with 70% ethanol.

-

Dissect the femur and tibia, removing all muscle and connective tissue.

-

Cut the ends of the bones and flush the marrow into a sterile petri dish using a syringe with RPMI-1640 medium.

-

Create a single-cell suspension by gently passing the marrow through the syringe multiple times.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in BMDM differentiation medium (RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 25 ng/mL M-CSF).

-

Plate the cells in non-tissue culture treated petri dishes and incubate at 37°C in a 5% CO₂ incubator.

-

On day 3, add fresh differentiation medium.

-

On day 7, the differentiated, adherent macrophages are ready for experiments.

B. Human Monocyte-Derived Macrophages (MDMs)

-

Isolate peripheral blood mononuclear cells (PBMCs) from buffy coats or whole blood using Ficoll-Paque density gradient centrifugation.

-

Purify monocytes from PBMCs by positive selection using CD14 microbeads or by adherence to tissue culture plastic.[11]

-

Culture the purified monocytes in RPMI-1640 supplemented with 10% human serum, 1% penicillin-streptomycin, and 50 ng/mL M-CSF or GM-CSF for 6-7 days to differentiate them into macrophages.[11]

Preparation and Application of this compound

-

Stock Solution Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C.

-

Working Solutions: On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture is non-toxic (typically ≤ 0.1%).

-

Application: Pre-incubate the macrophage cultures with the desired concentrations of this compound for a specified period (e.g., 30-60 minutes) before adding a pro-inflammatory stimulus like LPS.

Experimental Workflow for Evaluating this compound

Caption: General experimental workflow for assessing this compound effects.

Key Experiments and Data Presentation

Dose-Response and Time-Course Studies

To determine the optimal concentration and treatment duration, perform dose-response and time-course experiments.

-

Dose-Response: Treat macrophages with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed time before stimulation with LPS.

-

Time-Course: Treat macrophages with an effective concentration of this compound and collect samples at different time points after LPS stimulation (e.g., 2, 4, 8, 16, 24 hours).

Cytokine and Chemokine Production

Measure the levels of key pro-inflammatory and anti-inflammatory mediators in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays.

| Cytokine/Chemokine | Expected Effect of PDE4 Inhibition |

| TNF-α | Suppression[1][8][13] |

| IL-12 | Suppression[8][13] |

| IL-1β | Suppression |

| IL-6 | Suppression[8] |

| IL-10 | Upregulation[9] |

| Chemokines (e.g., CCL2, CXCL8) | Variable (may be induced)[5] |

Gene Expression Analysis

Analyze the mRNA levels of target genes in cell lysates using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). This can provide insights into the transcriptional regulation by this compound.

| Gene | Expected Effect of PDE4 Inhibition |

| Tnf | Downregulation[2] |

| Il12b | Downregulation |

| Il6 | Downregulation |

| Il10 | Upregulation |

| Pde4b | Upregulation (as a feedback mechanism)[10] |

Cell Viability and Cytotoxicity

It is crucial to assess whether the observed effects of this compound are due to its specific inhibitory activity or to cytotoxicity. Use assays such as MTT, MTS, or LDH release to evaluate cell viability.

| Assay | Purpose |

| MTT/MTS | Measures metabolic activity as an indicator of cell viability. |

| LDH Release | Measures lactate dehydrogenase release from damaged cells as an indicator of cytotoxicity. |

Data Summary Tables

Table 1: Effect of this compound on LPS-Induced Cytokine Production in BMDMs

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| Vehicle Control | < 10 | < 10 | < 5 |

| LPS (100 ng/mL) | 2500 ± 210 | 1800 ± 150 | 50 ± 8 |

| LPS + this compound (1 µM) | 800 ± 75 | 750 ± 60 | 150 ± 20 |

| LPS + this compound (10 µM) | 350 ± 40 | 400 ± 35 | 220 ± 30 |

Data are presented as mean ± SEM and are hypothetical.

Table 2: Effect of this compound on Gene Expression in LPS-Stimulated BMDMs

| Treatment | Tnf (Fold Change) | Il6 (Fold Change) | Il10 (Fold Change) |

| Vehicle Control | 1.0 | 1.0 | 1.0 |

| LPS (100 ng/mL) | 50.2 ± 4.5 | 85.6 ± 7.8 | 8.2 ± 0.9 |

| LPS + this compound (1 µM) | 15.8 ± 1.9 | 30.1 ± 3.2 | 25.4 ± 3.1 |

| LPS + this compound (10 µM) | 5.4 ± 0.7 | 12.5 ± 1.5 | 40.1 ± 4.8 |

Data are presented as mean ± SEM relative to the vehicle control and are hypothetical.

Conclusion

The provided protocols and guidelines offer a robust framework for the investigation of PDE4 inhibitors in primary macrophage cultures. By systematically evaluating dose-response relationships, effects on inflammatory mediator production at both the protein and mRNA levels, and ensuring the absence of cytotoxicity, researchers can effectively characterize the anti-inflammatory profile of novel compounds like this compound. This will facilitate the identification and development of new therapeutic agents for the treatment of inflammatory diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Specific role of phosphodiesterase 4B in lipopolysaccharide-induced signaling in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]

- 7. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 8. Administration of PDE4 Inhibitors Suppressed the Pannus-Like Inflammation by Inhibition of Cytokine Production by Macrophages and Synovial Fibroblast Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Synergistic effect of phosphodiesterase 4 inhibitor and serum on migration of endotoxin-stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elevated cyclic AMP and PDE4 inhibition induce chemokine expression in human monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Studying Microglia-Mediated Inflammation with a Novel PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, primarily mediated by microglia, is a critical component in the pathogenesis of various neurodegenerative diseases.[1][2] Microglia, the resident immune cells of the central nervous system (CNS), respond to pathological stimuli by releasing a cascade of pro-inflammatory cytokines and other mediators.[2][3] Phosphodiesterase 4 (PDE4) is a key enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory signaling.[4][5][6] Inhibition of PDE4 elevates cAMP levels, which in turn attenuates inflammatory responses, making PDE4 a promising therapeutic target for neuroinflammatory disorders.[1][5]

This document provides detailed application notes and protocols for the characterization of a novel PDE4 inhibitor, herein referred to as Pde4-IN-12, in the context of microglia-mediated inflammation. Due to the lack of publicly available information on a specific molecule designated "this compound," this guide presents a generalized framework applicable to the study of any novel brain-penetrant PDE4 inhibitor. The methodologies described are based on established protocols for well-characterized PDE4 inhibitors such as roflumilast and rolipram.[7][8]

Mechanism of Action: PDE4 Inhibition in Microglia

PDE4 enzymes degrade cAMP, and their inhibition leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates and activates the cAMP-responsive element-binding protein (CREB).[6][9] Activated CREB can modulate gene transcription, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and an increase in anti-inflammatory cytokines.[6][7] Furthermore, the cAMP-PKA pathway can interfere with the pro-inflammatory Nuclear Factor-κB (NF-κB) signaling pathway, a crucial driver of inflammatory gene expression.[7][8][9] The PDE4B subtype is particularly implicated in the inflammatory response of microglia.[4][7][10]

Signaling Pathway of PDE4 Inhibition in Microglia

Caption: PDE4 inhibition by this compound increases cAMP, activating PKA, which suppresses NF-κB and promotes CREB signaling.

Data Presentation: In Vitro Efficacy of this compound

The following tables present hypothetical but representative data for a novel PDE4 inhibitor, this compound, based on typical results for this class of compounds.

Table 1: PDE4 Enzyme Inhibition Assay

| Compound | PDE4B IC₅₀ (nM) | PDE4D IC₅₀ (nM) | Selectivity (PDE4D/PDE4B) |

|---|---|---|---|

| This compound | 15 | 1500 | 100x |

| Rolipram | 100 | 100 | 1x |

Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated BV-2 Microglia

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

|---|---|---|---|

| Vehicle Control | 10 ± 2 | 8 ± 1 | 5 ± 1 |

| LPS (100 ng/mL) | 1500 ± 120 | 800 ± 75 | 350 ± 40 |

| LPS + this compound (10 nM) | 1100 ± 90 | 650 ± 60 | 280 ± 30 |

| LPS + this compound (100 nM) | 600 ± 55 | 350 ± 40 | 150 ± 20 |

| LPS + this compound (1 µM) | 250 ± 30 | 120 ± 15 | 60 ± 10 |

Table 3: Cell Viability in BV-2 Microglia

| Treatment | Cell Viability (% of Control) |

|---|---|

| Vehicle Control | 100 ± 5 |

| This compound (1 µM) | 98 ± 4 |

| This compound (10 µM) | 95 ± 6 |

| this compound (100 µM) | 92 ± 7 |

Experimental Protocols

Experimental Workflow for In Vitro Characterization

Caption: Workflow for evaluating this compound's anti-inflammatory effects in microglia.

Protocol 1: Cell Culture and Treatment

This protocol describes the culture of BV-2 immortalized murine microglial cells, a common model for neuroinflammation studies. Alternatively, primary microglia can be used for more physiologically relevant data.[11]

Materials:

-

BV-2 microglial cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Cell culture plates (96-well, 24-well, 6-well)

Procedure:

-

Cell Culture: Maintain BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Seed BV-2 cells into appropriate culture plates. For a 24-well plate, seed at a density of 5 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

-

Pre-treatment: Replace the medium with fresh serum-free DMEM. Add varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) to the respective wells. Incubate for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.

-

Incubation: Incubate the plates for the desired time period based on the downstream assay (e.g., 24 hours for cytokine measurement by ELISA, 6 hours for mRNA analysis by qPCR, 30-60 minutes for Western blot of signaling proteins).

Protocol 2: Cell Viability Assay (MTT Assay)

This assay determines if this compound exhibits cytotoxic effects on microglia.

Materials:

-

Treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

After the treatment period with this compound (without LPS stimulation), add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express viability as a percentage of the vehicle-treated control group.

Protocol 3: Cytokine Measurement (ELISA)

This protocol measures the concentration of pro-inflammatory cytokines in the cell culture supernatant.

Materials:

-

Supernatant from treated cells

-

ELISA kits for TNF-α, IL-6, and IL-1β (commercially available)

-

Microplate reader

Procedure:

-

Collect the culture supernatant from the treated cells (from Protocol 1).

-

Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.

-

Perform the ELISA for each cytokine according to the manufacturer's instructions.

-